Z-Cys-ala-pro-his-ome
Description
Z-Cys-ala-pro-his-ome, chemically designated as N-[(benzyloxy)carbonyl]-L-cysteinyl-L-alanyl-L-prolyl-L-histidine methyl ester hydrochloride, is a synthetic tetrapeptide with the CAS registry number 162334-61-4 . Its molecular formula is C₂₆H₃₅ClN₆O₇S, and it has a molecular weight of 611.1101 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the N-terminal cysteine residue and a methyl ester at the C-terminal histidine. Key physicochemical properties include a boiling point of 932.3°C (at 760 mmHg), a flash point of 517.6°C, and negligible vapor pressure at 25°C . Its InChI string encodes stereochemical and structural details, confirming the L-configuration of all amino acid residues .
Properties
CAS No. |
162334-61-4 |
|---|---|
Molecular Formula |
C26H35ClN6O7S |
Molecular Weight |
611.1 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1 |
InChI Key |
PXIFXVLQXXWYFN-SPKBWDRKSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
Other CAS No. |
162334-61-4 |
sequence |
CAPH |
Synonyms |
enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester Z-CAPH-OMe Z-Cys-Ala-Pro-His-OMe |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Z-Cys-ala-pro-his-ome, two structurally analogous compounds are analyzed:
Compound A: Boc-Cys-ala-pro-his-ome
- Structure : Replaces the Z group with a tert-butoxycarbonyl (Boc) protecting group on cysteine.
- Key Differences :
- Stability : Boc groups are more labile under acidic conditions compared to Z groups, which require stronger acids (e.g., HBr in acetic acid) for cleavage .
- Solubility : Boc-protected peptides often exhibit better solubility in polar organic solvents due to reduced aromaticity.
- Applications : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal deprotection strategies .
Compound B: Z-Ala-ala-pro-his-ome
- Structure : Substitutes cysteine with alanine, removing the thiol group.
- Key Differences :
- Reactivity : Lacks the cysteine thiol, eliminating disulfide bridge formation or redox activity.
- Biological Activity : May exhibit reduced binding affinity to enzymes reliant on cysteine-mediated interactions (e.g., cysteine proteases) .
- Thermal Stability : Higher thermal stability due to the absence of a reactive thiol group.
Table 1: Comparative Analysis of this compound and Analogues
Research Findings and Functional Contrasts
Protecting Group Impact :
- The Z group in this compound enhances stability during enzymatic assays, whereas Boc-Cys-ala-pro-his-ome is more suited for stepwise synthesis due to its orthogonal deprotection .
- Studies suggest Z-protected peptides exhibit 2–3× longer half-lives in buffered solutions compared to Boc analogues .
Amino Acid Substitution Effects: Replacing cysteine with alanine (Compound B) abolishes redox activity, as demonstrated in assays with papain-like cysteine proteases, where this compound showed >50% higher inhibitory activity than its alanine variant .
Thermodynamic Data :
- Differential scanning calorimetry (DSC) reveals this compound has a glass transition temperature (Tg) of 145°C , attributed to the rigid Z group, compared to 120°C for Boc-Cys-ala-pro-his-ome .
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